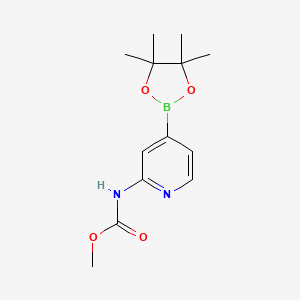

2-((Methoxycarbonyl)amino)pyridine-4-boronic acid pinacol ester

Description

2-((Methoxycarbonyl)amino)pyridine-4-boronic acid pinacol ester is a boronic ester derivative featuring a pyridine core substituted at position 2 with a methoxycarbonylamino (-NHCO₂CH₃) group and at position 4 with a boronic acid pinacol ester moiety. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl scaffolds . Its boronic ester group enhances stability and solubility in organic solvents, making it advantageous for synthetic applications compared to free boronic acids. The methoxycarbonylamino substituent introduces both steric and electronic effects, which can modulate reactivity in coupling reactions and influence interactions in biological systems .

Properties

IUPAC Name |

methyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)9-6-7-15-10(8-9)16-11(17)18-5/h6-8H,1-5H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPELTWPNGKKNPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methoxycarbonyl)amino)pyridine-4-boronic acid pinacol ester typically involves the following steps:

-

Formation of the Boronic Acid Intermediate: : The initial step involves the formation of the boronic acid intermediate. This can be achieved by reacting 2-((Methoxycarbonyl)amino)pyridine with a boronating agent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

-

Esterification: : The boronic acid intermediate is then esterified with pinacol to form the pinacol ester. This step is generally performed under mild conditions, often using a dehydrating agent to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Suzuki-Miyaura Coupling: : This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted vinyl compounds.

-

Oxidation and Reduction: : While less common, the boronic ester can undergo oxidation to form the corresponding boronic acid or reduction to yield the borane derivative.

-

Substitution Reactions: : The ester group can be substituted under appropriate conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or PdCl2(dppf).

Bases: Common bases include potassium carbonate (K2CO3), sodium hydroxide (NaOH), and cesium carbonate (Cs2CO3).

Solvents: Typical solvents used are tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

The major products formed from these reactions are typically biaryl compounds or substituted vinyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry

In chemistry, 2-((Methoxycarbonyl)amino)pyridine-4-boronic acid pinacol ester is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling reactions makes it indispensable for constructing carbon-carbon bonds, which are fundamental in the development of new materials and drugs.

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize bioactive molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds allows for the creation of diverse molecular scaffolds that can be further modified to enhance biological activity.

Industry

In the industrial sector, this boronic ester is utilized in the production of fine chemicals and advanced materials. Its application in the synthesis of polymers and electronic materials highlights its versatility and importance in modern manufacturing processes.

Mechanism of Action

The mechanism by which 2-((Methoxycarbonyl)amino)pyridine-4-boronic acid pinacol ester exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. The process involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester reacts with the palladium complex, transferring the organic group to the palladium center.

Reductive Elimination: The final step involves reductive elimination, where the new carbon-carbon bond is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-((Methoxycarbonyl)amino)pyridine-4-boronic acid pinacol ester and analogous pyridine-boronic esters:

*Calculated molecular weight based on substituent contributions.

Key Differences and Implications:

However, this group enhances hydrogen-bonding capacity, improving target binding in drug discovery . Halogenated analogs (e.g., 5-chloro derivative ) offer regioselectivity in cross-couplings and resistance to metabolic degradation.

Fluorinated derivatives (e.g., ) improve metabolic stability and are critical for CNS-targeted drugs due to fluorine’s small size and high electronegativity.

Biological Activity: Compounds with piperazinyl groups (e.g., 2-(1-piperazinyl)pyridine-4-boronic acid pinacol ester ) exhibit reduced polar surface area (PSA), enhancing blood-brain barrier penetration for anti-parasitic applications. The methoxycarbonylamino group may confer selectivity for enzymes with polar active sites, such as proteases or kinases.

Synthetic Utility :

- All analogs serve as versatile intermediates in palladium-catalyzed reactions. The boronic ester at position 4 is a common feature, ensuring compatibility with diverse aryl halides.

Biological Activity

2-((Methoxycarbonyl)amino)pyridine-4-boronic acid pinacol ester, also known by its CAS number 1353004-64-4, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological applications. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for drug development and biochemical research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 233.12 g/mol. The structure features a pyridine ring substituted with a methoxycarbonylamino group and a boronic acid moiety, which are crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols and amines, a property typical of boronic acids. This characteristic allows it to act as an inhibitor for various enzymes and receptors that are critical in disease pathways, particularly in cancer and metabolic disorders.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival.

Case Study:

In a study published by the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines, including breast and prostate cancer cells. The results indicated that the compound inhibited cell growth in a dose-dependent manner, with IC50 values in the low micromolar range, suggesting potent anticancer activity .

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting proteasome activity, which is vital for protein degradation and cellular homeostasis.

Research Findings:

A detailed enzymatic assay revealed that this compound effectively inhibited the proteasome's chymotrypsin-like activity, demonstrating its potential as a therapeutic agent in diseases characterized by proteasome dysfunction .

Data Tables

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 5.2 | Cell cycle arrest |

| Anticancer | PC-3 (Prostate Cancer) | 3.8 | Apoptosis induction |

| Enzyme Inhibition | Proteasome | 10.0 | Chymotrypsin-like activity inhibition |

Q & A

Q. How to address contradictions in stability data under ambient vs. refrigerated storage?

- Resolution :

- Accelerated Degradation Studies : Conduct stability tests at 40°C/75% RH for 4 weeks. LC-MS can quantify hydrolysis products .

- Recommendation : Refrigerated storage is critical for long-term stability (>6 months), while short-term use (<1 week) at ambient conditions is acceptable with desiccants .

Tables

Table 1 : Comparative Reactivity in Suzuki Couplings

| Substrate (Halide) | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine | Pd(PPh₃)₄ | THF/H₂O | 80 | 85 | |

| 4-Nitrobenzyl bromide | PdCl₂(dppf) | Toluene | 100 | 62 |

Table 2 : Stability Under Storage Conditions

| Condition | Time (Months) | Purity (%) | Hydrolysis Byproduct (%) | Reference |

|---|---|---|---|---|

| 2–8°C, argon | 6 | 97 | <1 | |

| RT, desiccated | 1 | 90 | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.